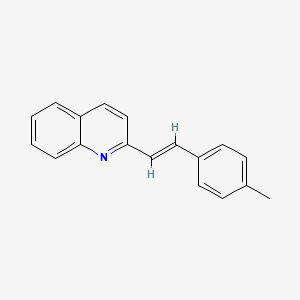
2-(4-Methylstyryl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-methylstyryl)quinoline is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a styryl group at the 2-position and a methyl group at the 4-position of the styryl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methylstyryl)quinoline typically involves the condensation of 4-methylbenzaldehyde with 2-quinolinecarboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for (E)-2-(4-methylstyryl)quinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
化学反応の分析
Types of Reactions
(E)-2-(4-methylstyryl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the styryl group into a saturated alkyl chain.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce alkyl-substituted quinolines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which (E)-2-(4-methylstyryl)quinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways and mechanisms involved.
類似化合物との比較
Similar Compounds
2-styrylquinoline: Lacks the methyl group at the 4-position of the styryl moiety.
4-methylquinoline: Does not have the styryl group at the 2-position.
2-(4-methylphenyl)quinoline: The styryl group is replaced with a methylphenyl group.
Uniqueness
(E)-2-(4-methylstyryl)quinoline is unique due to the specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both the styryl and methyl groups allows for unique interactions and reactivity compared to its analogs.
特性
分子式 |
C18H15N |
|---|---|
分子量 |
245.3 g/mol |
IUPAC名 |
2-[(E)-2-(4-methylphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15N/c1-14-6-8-15(9-7-14)10-12-17-13-11-16-4-2-3-5-18(16)19-17/h2-13H,1H3/b12-10+ |
InChIキー |
MOXMLJIFOABOBX-ZRDIBKRKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















